molecular formula C18H18N2O3 B14784175 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B14784175
M. Wt: 310.3 g/mol
InChI Key: FGLBDKGZUMLVGD-UHFFFAOYSA-N
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Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azetidinone derivatives.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one
  • 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylphenyl)azetidin-2-one
  • 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dimethylphenyl)azetidin-2-one

Uniqueness

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring and the presence of the benzo[d][1,3]dioxole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C18H18N2O3/c1-10-3-5-13(7-11(10)2)20-17(16(19)18(20)21)12-4-6-14-15(8-12)23-9-22-14/h3-8,16-17H,9,19H2,1-2H3

InChI Key

FGLBDKGZUMLVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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